2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include dibromisocyanuric acid for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include nitro, amino, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The triazole ring also contributes to its binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can be compared with other triazole derivatives such as:
- 1-amino-3-nitro-1H-1,2,4-triazole
- 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide
- 3-nitro-4-(nitro-NNO-azoxy)furazan These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a fluorophenoxy group and a nitro-triazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8FN5O4 |
---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
2-[5-(2-fluorophenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C10H8FN5O4/c11-6-3-1-2-4-7(6)20-10-13-9(16(18)19)14-15(10)5-8(12)17/h1-4H,5H2,(H2,12,17) |
InChI Key |
ASMUVNXPAOPIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-])F |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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